molecular formula C7H8ClFN2 B12973375 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine

Katalognummer: B12973375
Molekulargewicht: 174.60 g/mol
InChI-Schlüssel: RZXQVSPZFQYWGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses .

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine can be compared with other fluorinated pyridines:

These comparisons highlight the unique properties of this compound, particularly its dual substituents and N-methyl group, which contribute to its distinct chemical behavior and applications.

Eigenschaften

Molekularformel

C7H8ClFN2

Molekulargewicht

174.60 g/mol

IUPAC-Name

1-(4-chloro-2-fluoropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8ClFN2/c1-10-4-5-6(8)2-3-11-7(5)9/h2-3,10H,4H2,1H3

InChI-Schlüssel

RZXQVSPZFQYWGD-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CN=C1F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.